Competitive Inhibition Mechanism vs. SW033291 Non-Competitive Binding: Mechanistic Differentiation with Quantitative Kinetic Parameters
15-PGDH-IN-3 functions as a competitive inhibitor of NAD⁺-dependent type-I 15-PGDH with a Ki value of 5 nM, demonstrating that it binds at the NAD⁺ cofactor binding site of the enzyme [1]. In direct mechanistic contrast, SW033291 exhibits non-competitive inhibition kinetics relative to PGE₂ substrate, with a Ki (apparent) of 0.1 nM, indicating binding at a site distinct from the substrate binding pocket . This mechanistic divergence produces fundamentally different enzyme-inhibitor interaction dynamics: competitive inhibition by 15-PGDH-IN-3 can be overcome by increasing NAD⁺ concentrations, whereas non-competitive inhibition by SW033291 cannot be surmounted by elevated substrate levels.
| Evidence Dimension | Inhibition mechanism and binding affinity (Ki) for 15-PGDH |
|---|---|
| Target Compound Data | Competitive inhibitor; Ki = 5 nM |
| Comparator Or Baseline | SW033291: Non-competitive inhibitor; Ki (apparent) = 0.1 nM |
| Quantified Difference | Mechanism: competitive vs. non-competitive; Ki ratio: 15-PGDH-IN-3 Ki / SW033291 Ki = 50-fold higher (5 nM vs. 0.1 nM) |
| Conditions | In vitro enzymatic assay using recombinant human 15-PGDH with NAD⁺ as cofactor |
Why This Matters
This mechanistic distinction directly informs experimental design and data interpretation—competitive inhibitors like 15-PGDH-IN-3 are sensitive to cellular NAD⁺ levels, whereas non-competitive inhibitors such as SW033291 maintain consistent inhibition independent of cofactor availability.
- [1] Niesen FH, Schultz L, Jadhav A, Bhatia C, Guo K, Maloney DJ, Pilka ES, Wang M, Oppermann U, Heightman TD, Simeonov A. High-affinity inhibitors of human NAD-dependent 15-hydroxyprostaglandin dehydrogenase: mechanisms of inhibition and structure-activity relationships. PLoS One. 2010;5(11):e13719. View Source
